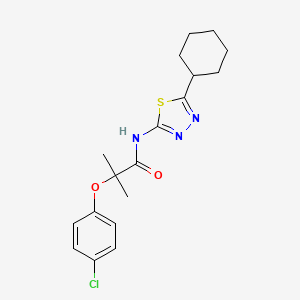

![molecular formula C24H25N3OS B3536179 1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B3536179.png)

1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine

Übersicht

Beschreibung

“1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine” is a chemical compound that belongs to the class of piperazines . Piperazines are a group of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are frequently found in biologically active compounds and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods. One practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . Another method involves a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, a visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions .Physical And Chemical Properties Analysis

“1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine”, also known as 1-Benzhydrylpiperazine, presents as a white to almost white crystalline powder. It is known to be soluble in toluene .Wissenschaftliche Forschungsanwendungen

Chemical Research

“1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine” is a chemical compound that is used in various chemical research applications . It is a part of the Thermo Scientific Chemicals product portfolio and is used in the synthesis of various organic compounds .

mRNA Delivery

This compound has been used in the development of ionizable lipids for enhanced mRNA delivery . Researchers have designed a series of new ionizable amino lipids with piperazine-derived headgroups and constructed a group of lipid nanoparticles (LNPs) to promote the transfection activity of mRNA cargos .

Cancer Immunotherapy

The compound has shown promise in the field of cancer immunotherapy . A single administration of lipid 10 (L10-LNP) packaging interleukin (IL)-12 mRNA induced tumor shrink and even regression by robust activation of immune effector CD8 + T cells and stimulating the generation of IFN-γ without causing systemic toxicity .

Antidepressants

Piperazine nucleus, a part of the compound, is found in many marketed drugs in the realm of antidepressants .

Antipsychotics

The compound is also used in the development of antipsychotics .

Antihistamines

The compound is used in the synthesis of antihistamines .

Antifungals

The compound is used in the development of antifungal drugs .

Antibiotics

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit acetylcholinesterase (ache), a key enzyme involved in the transmission of nerve impulses .

Mode of Action

Based on the properties of similar compounds, it may interact with its target enzyme, leading to inhibition of the enzyme’s activity . This could result in changes in the transmission of nerve impulses.

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its potential inhibition of AChE . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. The downstream effects of this could include increased muscle contraction and changes in heart rate, among others.

Result of Action

The molecular and cellular effects of the compound’s action would likely include changes in nerve impulse transmission due to the potential inhibition of AChE . This could lead to physiological effects such as increased muscle contraction and changes in heart rate.

Eigenschaften

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-2-pyridin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3OS/c28-23(19-29-22-13-7-8-14-25-22)26-15-17-27(18-16-26)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHBVHDWDJCVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CSC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-3-[(1-naphthylmethyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B3536104.png)

![2-(2-fluorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3536106.png)

![N,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3536108.png)

![2,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3536119.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3536127.png)

![methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3536142.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B3536151.png)

![4-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3536164.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3536175.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-fluorophenyl)sulfonyl]-4-nitrobenzamide](/img/structure/B3536189.png)

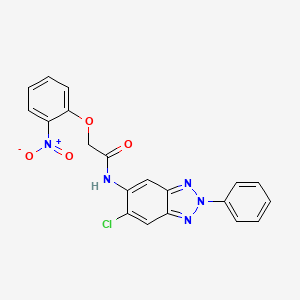

![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-fluoro-phenyl)-methanesulfonamide](/img/structure/B3536191.png)

![N-[4-(aminosulfonyl)phenyl]-3-(benzoylamino)benzamide](/img/structure/B3536193.png)